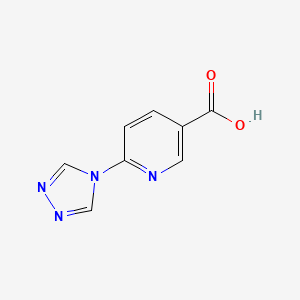
2,2-Dimethylchroman-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylchroman-4-carbaldehyde is a chemical compound belonging to the chroman family, characterized by a chroman ring structure with a dimethyl substitution at the 2-position and an aldehyde group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethylchroman-4-carbaldehyde typically involves the condensation of 2,2-dimethylchroman-4-one with appropriate aldehyde precursors. One common method is the Claisen-Schmidt condensation, where 2,2-dimethylchroman-4-one reacts with aromatic aldehydes in the presence of a base such as potassium hydroxide in ethanol . Microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of microwave-assisted synthesis and other advanced techniques can significantly reduce reaction times and improve overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethylchroman-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated chroman derivatives.
Aplicaciones Científicas De Investigación
2,2-Dimethylchroman-4-carbaldehyde has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2-dimethylchroman-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit key enzymes involved in fungal metabolism . In medicinal applications, it may exert its effects through antioxidant pathways, scavenging free radicals and reducing oxidative stress .
Comparación Con Compuestos Similares
Chroman-4-one: Lacks the dimethyl substitution and aldehyde group but shares the chroman ring structure.
2,2-Dimethylchroman-4-one: Similar structure but without the aldehyde group.
Chroman-4-carbaldehyde: Similar structure but without the dimethyl substitution.
Uniqueness: 2,2-Dimethylchroman-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities.
Propiedades
Número CAS |
93193-94-3 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
2,2-dimethyl-3,4-dihydrochromene-4-carbaldehyde |
InChI |
InChI=1S/C12H14O2/c1-12(2)7-9(8-13)10-5-3-4-6-11(10)14-12/h3-6,8-9H,7H2,1-2H3 |
Clave InChI |
DWJFKQLDRJLDNR-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=CC=CC=C2O1)C=O)C |
SMILES canónico |
CC1(CC(C2=CC=CC=C2O1)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















